REACTION_CXSMILES
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Br[C:2]1[S:3][C:4]([Cl:12])=[C:5](Cl)[C:6]=1[C:7](=[O:10])[CH2:8][Cl:9].[Cl:13]C1SC(Cl)=CC=1.ClCC(Cl)=O>>[Cl:9][CH2:8][C:7]([C:6]1[CH:5]=[C:4]([Cl:12])[S:3][C:2]=1[Cl:13])=[O:10]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=C(C1C(CCl)=O)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Purified by column chromatography column (hexane:ethyl acetate 12:1), yield 91%, m.p.: 43-44° C. (ethanol), 1H-NMR (CDCl3): δ7.1 (s, 1H, CH-Aromat), 4.6 (s, 2H, CH2)
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Type
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CUSTOM
|
Details
|
Delta Pak Column C18, 5 μm, 300 A, (150×3.9 mm), Purity 99%, r.t.=6.16 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50
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Duration
|
6.16 min
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Name
|
|
Type
|
|
Smiles
|
ClCC(=O)C1=C(SC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |